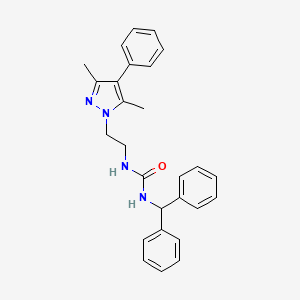

1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group attached to one nitrogen of the urea moiety and a 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl substituent on the adjacent nitrogen. Urea derivatives are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and structural rigidity. The benzhydryl group may enhance lipophilicity and membrane permeability, while the pyrazole ring contributes to electronic and steric effects that influence molecular interactions .

Properties

IUPAC Name |

1-benzhydryl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O/c1-20-25(22-12-6-3-7-13-22)21(2)31(30-20)19-18-28-27(32)29-26(23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,26H,18-19H2,1-2H3,(H2,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTHBIXLZZIZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization to introduce the benzhydryl and urea groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the compound, typically resulting in the addition of hydrogen atoms.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Products may include alcohols, ketones, or carboxylic acids.

Reduction: Reduced forms of the compound, such as alcohols or amines, can be obtained.

Substitution: A wide range of substituted derivatives can be synthesized, depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea and pyrazole-containing derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Structural Analogues in Urea-Pyrazole Derivatives

Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea) :

- Substituents : Ethyl group on urea nitrogen; 3-methyl-1-phenylpyrazole linked via a methylene bridge.

- Key Differences: The target compound replaces the ethyl group with a bulkier benzhydryl group, increasing molecular weight (MW) and lipophilicity.

- Synthesis : Both compounds likely form via urea condensation, but the target’s benzhydryl group may require specialized coupling agents or protection strategies.

MK13 (1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) :

- Substituents : 3,5-Dimethoxyphenyl on urea nitrogen; 4-methylpyrazole.

- Key Differences: The dimethoxyphenyl group in MK13 provides electron-donating methoxy groups, contrasting with the electron-rich benzhydryl group in the target compound. The pyrazole in MK13 is monosubstituted (4-methyl), whereas the target’s pyrazole has 3,5-dimethyl and 4-phenyl groups, likely enhancing thermal stability and π-π interactions.

Pyrazole Substituent Effects

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide :

- Structure : Features a 3,5-dimethylpyrazole linked to a propanamide.

- Comparison :

Phenylpyrazole Acrylates (e.g., 1a) :

- Structure : Pyrazole linked to a phenyl-acrylate ester.

- Comparison :

- Unlike the urea backbone in the target compound, these acrylates are esters, altering hydrogen-bonding capacity and reactivity.

- The phenyl group on pyrazole (as in 1a) is analogous to the 4-phenyl group in the target compound, suggesting shared steric effects in binding interactions.

Physicochemical and Pharmacological Inferences

- Molecular Weight and Lipophilicity :

- The target compound’s benzhydryl group significantly increases MW (~450–500 g/mol) compared to 9a (MW ~300 g/mol) and MK13 (MW ~320 g/mol). This may reduce aqueous solubility but improve blood-brain barrier penetration if intended for CNS targets.

- Thermal Stability :

- In contrast, MK13’s dimethoxyphenyl group may target serotonin receptors .

Data Tables

Table 2. Inferred Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted LogP | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~480 | ~5.2 | Benzhydryl, Urea, Pyrazole |

| 9a | ~300 | ~2.8 | Ethyl, Urea, Pyrazole |

| MK13 | ~320 | ~3.5 | Dimethoxyphenyl, Urea |

Biological Activity

1-benzhydryl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Urea linked to a benzhydryl moiety and a pyrazole derivative.

- Molecular Formula : CHNO

- Molecular Weight : 336.43 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as the PI3K/Akt pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Apoptosis induction |

| MCF-7 (breast cancer) | 12.5 | PI3K/Akt pathway inhibition |

| A549 (lung cancer) | 18.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

- Disruption of Cell Membrane Integrity : In microbial pathogens, this disruption leads to cell lysis.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar pyrazole derivatives in vivo using xenograft models. The results demonstrated a significant reduction in tumor size with minimal toxicity to normal tissues.

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. The findings indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.